N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Overview
Description
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that features a piperidine ring, a phenylsulfonyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a ketone or aldehyde, which undergoes reductive amination.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the piperidine intermediate reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
- N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
Uniqueness
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c26-20(21(27)24-16-17-9-12-22-13-10-17)23-14-11-18-6-4-5-15-25(18)30(28,29)19-7-2-1-3-8-19/h1-3,7-10,12-13,18H,4-6,11,14-16H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIQHCKVMMWLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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